molecular formula C24H16N2O8 B341875 2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B341875
M. Wt: 460.4 g/mol
InChI Key: JPYPJMWDAIDSCC-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a methoxyphenyl group, and a dioxoisoindoline carboxylate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with 3-nitroaniline, followed by further reactions to introduce the methoxyphenyl and dioxoisoindoline carboxylate groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-(3-nitrophenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include other nitrophenyl and methoxyphenyl derivatives. its unique combination of functional groups and structural features sets it apart, providing distinct chemical and biological properties . Some similar compounds include:

  • (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol
  • 2-Methoxyphenylacetonitrile

Properties

Molecular Formula

C24H16N2O8

Molecular Weight

460.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H16N2O8/c1-33-21-8-3-2-7-19(21)25-22(28)17-10-9-15(12-18(17)23(25)29)24(30)34-13-20(27)14-5-4-6-16(11-14)26(31)32/h2-12H,13H2,1H3

InChI Key

JPYPJMWDAIDSCC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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